molecular formula C12H8F3NO3 B1372612 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid CAS No. 1050885-79-4

2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Cat. No. B1372612
CAS RN: 1050885-79-4
M. Wt: 271.19 g/mol
InChI Key: OCKRJOKKUFCTOD-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H8F3NO3 and a molecular weight of 271.19 . It is a specialty product used in proteomics research .


Synthesis Analysis

The synthesis of quinoline compounds, including 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, has been reported in various literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid consists of a quinoline scaffold with a trifluoromethoxy group at the 6-position and a carboxylic acid group at the 3-position . The InChI code for this compound is 1S/C12H8F3NO3/c1-6-9(11(17)18)5-7-4-8(19-12(13,14)15)2-3-10(7)16-6/h2-5H,1H3,(H,17,18) .


Physical And Chemical Properties Analysis

2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a powder at room temperature .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Quinoline derivatives, including 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid , are vital scaffolds in drug discovery due to their pharmacological properties . They are often used as building blocks for creating compounds with potential therapeutic effects. For instance, they can be modified to develop new medications for treating infectious diseases, cancer, and cardiovascular conditions.

Organic Synthesis

In synthetic organic chemistry, quinoline compounds serve as intermediates for constructing complex molecular structures . Their versatility allows chemists to introduce various functional groups, enabling the synthesis of a wide range of organic molecules with desired chemical properties.

Industrial Chemistry

Quinoline derivatives are utilized in industrial applications, particularly in the production of dyes, agrochemicals, and other industrial chemicals . Their unique chemical stability and reactivity make them suitable for various industrial processes.

Material Science

The electronic properties of quinoline derivatives make them candidates for developing materials used in electronics, such as organic light-emitting diodes (OLEDs) and other semiconductor devices . Their ability to conduct electricity can be harnessed in creating more efficient electronic components.

Agricultural Chemistry

In agriculture, quinoline derivatives are explored for their use as pesticides and herbicides . Their biological activity can be tailored to target specific pests or weeds, providing a more focused approach to crop protection.

Safety and Hazards

The safety information for 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-6-9(11(17)18)5-7-4-8(19-12(13,14)15)2-3-10(7)16-6/h2-5H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKRJOKKUFCTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(C=CC2=N1)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

CAS RN

1050885-79-4
Record name 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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